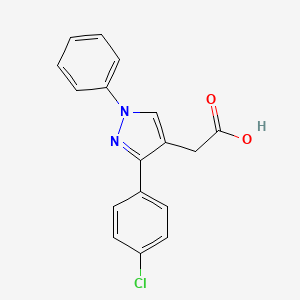
Lonazolac
描述
洛纳唑拉克是一种非甾体抗炎药(NSAID),属于吡唑类化合物。它以其抑制前列腺素合成的能力而闻名,前列腺素是炎症和疼痛的介质。洛纳唑拉克的化学结构包括一个被苯基和氯苯基取代的吡唑环,使其成为一种独特且有效的抗炎剂 .
生化分析
Biochemical Properties
Lonazolac plays a significant role in biochemical reactions, primarily through its interaction with cyclooxygenase enzymes. It is a nonselective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. Additionally, this compound interacts with various proteins and biomolecules involved in the inflammatory response, further modulating the biochemical pathways associated with inflammation.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In inflammatory cells, such as macrophages and neutrophils, this compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation . It also affects the expression of genes involved in the inflammatory response, leading to a decrease in the synthesis of inflammatory mediators. Furthermore, this compound impacts cellular metabolism by altering the production of reactive oxygen species and modulating the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with cyclooxygenase enzymes. By binding to the active sites of COX-1 and COX-2, this compound inhibits their enzymatic activity, preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to a reduction in the levels of prostaglandins, which are key mediators of inflammation and pain. Additionally, this compound may exert its effects through other molecular mechanisms, such as the modulation of signaling pathways and the inhibition of transcription factors involved in the inflammatory response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its anti-inflammatory and analgesic effects, with no significant loss of potency. Prolonged exposure to this compound may lead to adaptive changes in cellular function, such as the upregulation of compensatory pathways or the development of tolerance.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, such as gastrointestinal irritation, renal toxicity, and hepatotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its metabolism by liver enzymes. It undergoes phase I and phase II metabolic reactions, resulting in the formation of metabolites that are excreted in the urine and bile . The primary metabolic pathway involves hydroxylation and conjugation reactions, which are catalyzed by cytochrome P450 enzymes. These metabolic processes influence the pharmacokinetics and bioavailability of this compound, affecting its therapeutic efficacy and safety profile.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and is distributed to different tissues, including inflamed sites . This compound interacts with transporters and binding proteins, such as albumin, which facilitate its distribution and accumulation in target tissues. The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of transporters.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells, where it interacts with its target enzymes and modulates cellular processes . The compound may also undergo post-translational modifications, such as phosphorylation or acetylation, which influence its subcellular localization and activity. These modifications may direct this compound to specific compartments or organelles, further modulating its effects on cellular function.
准备方法
合成路线和反应条件
洛纳唑拉克的合成通常涉及吡唑环的形成,然后引入苯基和氯苯基取代基。一种常见的合成路线包括将肼与 β-二酮反应形成吡唑环。然后,该中间体进行进一步反应以引入苯基和氯苯基 .
工业生产方法
洛纳唑拉克的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括使用先进的技术,如连续流反应器和自动化合成平台,以提高效率和可扩展性 .
化学反应分析
反应类型
洛纳唑拉克会发生各种化学反应,包括:
氧化: 洛纳唑拉克可以被氧化形成相应的氧化物。
还原: 还原反应可以将洛纳唑拉克转化为其还原形式。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 卤化剂和亲核试剂通常用于取代反应
主要产物
科学研究应用
洛纳唑拉克具有广泛的科学研究应用,包括:
化学: 用作研究吡唑化学和开发新的合成方法的模型化合物。
生物学: 研究其对细胞过程的影响及其作为研究炎症和疼痛通路工具的潜力。
医学: 探索其在治疗炎症性疾病和疼痛管理中的治疗潜力。
作用机制
洛纳唑拉克通过抑制环氧合酶发挥作用,环氧合酶负责合成前列腺素。通过减少前列腺素的合成,洛纳唑拉克可以减少炎症和疼痛。洛纳唑拉克的分子靶标包括环氧合酶-1和环氧合酶-2酶,它选择性地抑制这些酶以发挥其抗炎作用 .
相似化合物的比较
类似化合物
塞来昔布: 另一种选择性抑制环氧合酶-2的NSAID。
吲哚美辛: 一种非选择性NSAID,抑制环氧合酶-1和环氧合酶-2。
替泊沙林: 一种具有双重抑制环氧合酶和脂氧合酶酶的NSAID
独特性
洛纳唑拉克因其在吡唑环上的特定取代模式而独一无二,这种模式赋予了其独特的药理特性。它对环氧合酶-2的选择性抑制使其成为一种有价值的化合物,用于减少炎症,与非选择性NSAID相比,它可能具有更少的胃肠道副作用 .
属性
IUPAC Name |
2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUQHFRQHBLHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75821-71-5 (calcium salt) | |
| Record name | Lonazolac [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053808881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4046151 | |
| Record name | Lonazolac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53808-88-1 | |
| Record name | Lonazolac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53808-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lonazolac [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053808881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lonazolac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13432 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lonazolac | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lonazolac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lonazolac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LONAZOLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13097143QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Lonazolac?
A1: this compound exerts its anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes. [] It demonstrates a preference for COX-2 inhibition, though it is not as selective as some newer COX-2 inhibitors. [, , ] COX enzymes are responsible for catalyzing the formation of prostaglandins from arachidonic acid, key mediators of inflammation. [, , ] By inhibiting COX, this compound reduces prostaglandin synthesis, thus mitigating inflammation. []
Q2: Beyond COX inhibition, does this compound impact other biological pathways?
A2: Research indicates this compound can impact immune responses beyond its COX-inhibitory action. [] It has shown an ability to suppress mononuclear cell activation in response to synovial stimuli, an effect reversible by adding Prostaglandin E2. [] This finding implies potential modulation of immune cell activity, suggesting further investigation into its immunomodulatory properties is warranted.
Q3: What is the molecular formula and weight of this compound?
A3: this compound, chemically known as Calcium-[3-(p-chlorophenyl)-1-phenylpyrazole-4]-acetate, possesses the molecular formula C17H13ClN2O2•Ca. [] Its molecular weight is 392.87 g/mol. []
Q4: Is there spectroscopic data available for characterizing this compound?
A4: Various analytical techniques have been employed to characterize this compound. Researchers have utilized high-performance liquid chromatography (HPLC) coupled with UV and fluorescence detection for analyzing this compound and its metabolites in biological samples. [, , ]
Q5: How is this compound absorbed and distributed in the body?
A5: this compound is administered orally and exhibits good absorption from the gastrointestinal tract. [, ] Following absorption, it distributes widely in the body, including synovial fluid, reaching therapeutically relevant concentrations within two hours of administration. [, ] The concentration of this compound in synovial fluid has been reported to be approximately half of that in serum. [, ]
Q6: What is the metabolic pathway of this compound?
A6: this compound undergoes biotransformation primarily in the liver, forming several metabolites. [, ] A significant metabolite is its hydroxy derivative, which also exhibits anti-inflammatory activity. [, ] Studies using hepatocytes from various species have revealed interspecies differences in this compound's metabolic profile, highlighting the importance of considering species-specific metabolism in preclinical studies. []
Q7: How is this compound eliminated from the body?
A7: this compound and its metabolites are primarily eliminated through renal excretion. [] The terminal half-life of this compound is approximately 6 hours in young individuals but increases to about 12 hours in the elderly. [] Despite this prolonged half-life in the elderly, no significant accumulation of this compound has been observed with multiple dosing. []
Q8: What in vitro models have been used to evaluate this compound's activity?
A8: this compound's anti-inflammatory activity has been extensively studied in vitro. Researchers have employed the Leukocyte Adherence Inhibition Test to demonstrate this compound's ability to block mononuclear cell activation induced by synovial stimuli. [] These findings highlight this compound's potential to modulate immune responses, suggesting further research in this area is warranted.
Q9: What animal models have been employed to investigate this compound's efficacy?
A9: this compound's efficacy has been investigated in various animal models of inflammation. In a rat model of carrageenan-induced paw edema, this compound effectively reduced inflammation, comparable to other NSAIDs like Indomethacin. [, ] These studies demonstrate this compound's potential as an anti-inflammatory agent. Furthermore, this compound exhibited a protective effect against lung metastasis formation in mice models using Lewis lung carcinoma and melanoma B-16 cells, suggesting potential applications beyond its anti-inflammatory properties. []
Q10: Have there been clinical trials investigating the efficacy of this compound?
A10: Several clinical trials have evaluated the efficacy and safety of this compound in humans. Studies in patients with rheumatoid arthritis demonstrated significant improvements in pain, swelling, and active mobility with this compound treatment compared to placebo. [, ] Other studies have investigated its use in managing postoperative edema, showing promising results in reducing swelling and pain following knee joint surgery. []
Q11: Have there been attempts to develop targeted delivery systems for this compound?
A11: Researchers have explored incorporating this compound into liposomes to improve its pharmacokinetic profile and potentially target specific tissues. [] Studies using small unilamellar liposomes loaded with this compound showed prolonged drug release and higher plasma levels compared to free drug administration in rabbits. [] This approach suggests a promising avenue for enhancing this compound's therapeutic efficacy and minimizing off-target effects.
Q12: What analytical methods are used to quantify this compound?
A12: High-performance liquid chromatography (HPLC) coupled with UV and fluorescence detection is widely employed to measure this compound concentrations in biological fluids, including plasma and synovial fluid. [, , , ] The development of sensitive and specific analytical methods is crucial for accurately assessing drug pharmacokinetics and ensuring therapeutic drug monitoring.
Q13: Are there established methods for detecting this compound metabolites?
A13: Researchers have developed methods for simultaneously analyzing this compound and its major metabolites, including the hydroxy metabolite, using HPLC with fluorescence detection. [, ] These analytical advancements allow for a comprehensive understanding of this compound's metabolic fate and potential contributions of active metabolites to its overall therapeutic effect.
Q14: What is the historical context of this compound's development?
A14: this compound emerged as part of the ongoing search for novel NSAIDs with improved efficacy and safety profiles. [] Its development reflects the continuous efforts in medicinal chemistry to refine drug structures and optimize their therapeutic benefits while minimizing potential adverse effects.
Q15: Are there alternative drugs or treatment strategies for the indications where this compound is used?
A15: Yes, alternative NSAIDs, including those with greater COX-2 selectivity, are available for managing inflammatory conditions. [, ] Additionally, non-pharmacological interventions, such as physical therapy and lifestyle modifications, play a crucial role in managing these conditions. The choice of treatment strategy should be individualized based on the patient's specific needs, considering potential benefits and risks.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


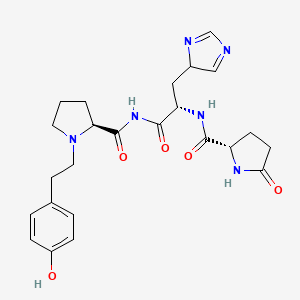
![5-Amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1214809.png)


![3-Ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B1214813.png)
![(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1214814.png)

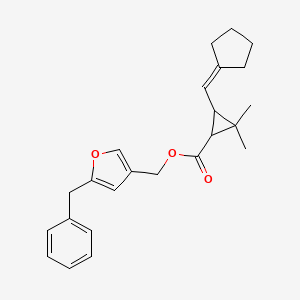

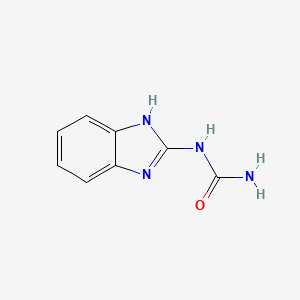
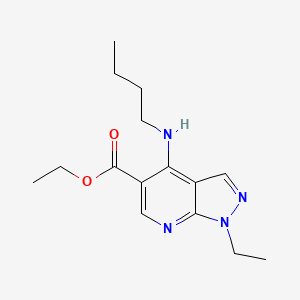


![3,3-Dimethyl-6-[[2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1214829.png)
